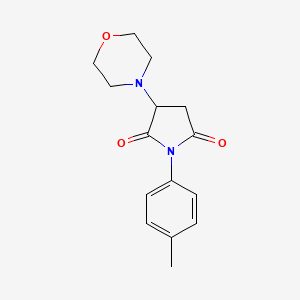

1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione

Description

1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 4-methylphenyl group at position 1 and a morpholine ring at position 3. The pyrrolidine-2,5-dione (succinimide) core is a well-established pharmacophore in medicinal chemistry, often associated with anticonvulsant, antinociceptive, and multi-target receptor activities .

Properties

IUPAC Name |

1-(4-methylphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-11-2-4-12(5-3-11)17-14(18)10-13(15(17)19)16-6-8-20-9-7-16/h2-5,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISURNSYNHDDEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.

Introduction of 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.

Attachment of Morpholin-4-yl Group: The morpholin-4-yl group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrrolidine-2,5-dione core.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, contributing to the development of new compounds with potential applications in multiple domains.

Biology

The compound exhibits promising biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine-2,5-dione can inhibit the growth of various bacterial strains.

- Antiviral Properties : Research indicates potential effectiveness against viral infections, warranting further exploration into its mechanism of action.

Medicine

Ongoing research is investigating its therapeutic potential:

- Neurological Disorders : The compound's interaction with specific molecular targets suggests it may modulate pathways involved in neurological conditions.

- Cancer Treatment : Preliminary studies indicate that it may inhibit tumor growth by affecting cancer cell metabolism.

Industrial Applications

The unique chemical properties of 1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione make it valuable in developing new materials, such as polymers and coatings. Its stability and reactivity can enhance material performance.

Case Study 1: Antinociceptive Activity

Research demonstrated that derivatives of pyrrolidine-2,5-dione exhibited significant antinociceptive (pain-relieving) activity in various animal models. In particular, certain compounds showed effectiveness in reducing neuropathic pain without sedative effects, highlighting their potential for treating chronic pain conditions .

| Compound | Pain Model | Dose (mg/kg) | Effectiveness |

|---|---|---|---|

| Compound 3 | Diabetic neuropathy | 30 | Significant reduction in pain sensitivity |

| Compound 6 | Inflammatory pain | 20 | Effective pain relief observed |

Case Study 2: Anticonvulsant Properties

A series of studies evaluated the anticonvulsant effects of pyrrolidine derivatives. The compound was tested in models simulating tonic-clonic seizures and showed promising results in reducing seizure frequency and severity .

| Compound | Seizure Model | Dose (mg/kg) | Outcome |

|---|---|---|---|

| Compound 9 | Maximal electroshock test | 25 | Reduced seizure activity significantly |

| Compound 4 | Psychomotor seizure test | 15 | Effective in managing seizures |

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Position 1 Substituents : The 4-methylphenyl group in the target compound balances lipophilicity and steric bulk, contrasting with bulkier indole/azaindole moieties in multi-target agents and simpler aryl groups in pesticides .

Pharmacological and Physicochemical Profiles

Anticonvulsant Activity

Solubility and Bioavailability

- Morpholine’s polarity likely improves aqueous solubility versus hydrophobic groups (e.g., 5-methoxyindol-3-yl in ).

- The 4-methylphenyl group may increase logP compared to fluorophenyl variants, affecting BBB penetration .

Data Tables

Biological Activity

1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione core with substitutions that include a 4-methylphenyl group and a morpholin-4-yl group. These structural characteristics contribute to its unique chemical properties and biological interactions.

The biological activity of 1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. One notable mechanism involves the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression through the kynurenine pathway. By inhibiting IDO1, this compound may enhance anti-tumor immunity and reduce tumor growth .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. In vitro studies have demonstrated that similar compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of electron-donating or electron-withdrawing groups on the phenyl ring has been shown to enhance antibacterial activity .

Anticancer Potential

The compound's potential as an anticancer agent is supported by its mechanism of action against IDO1. By modulating immune responses and enhancing the efficacy of other treatments, it shows promise in cancer therapy . Additionally, studies have suggested that related pyrrolidine derivatives can exhibit cytotoxic effects on cancer cell lines, further indicating their therapeutic potential in oncology .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including those structurally similar to 1-(4-Methylphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione. Results showed significant inhibition against pathogenic bacteria, supporting its use in developing new antimicrobial agents .

- Cancer Treatment : In preclinical models, compounds targeting IDO1 have been linked to improved survival rates in cancer patients when used in combination with traditional therapies. The role of this compound as an IDO1 inhibitor highlights its potential in immunotherapy strategies .

Research Findings Summary

| Biological Activity | Description | Evidence |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | MIC values: 0.0039 - 0.025 mg/mL |

| Anticancer | Inhibits IDO1; enhances immune response | Promotes anti-tumor immunity |

| Mechanism | Interaction with enzymes and receptors | Modulates metabolic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.